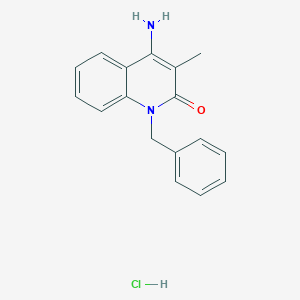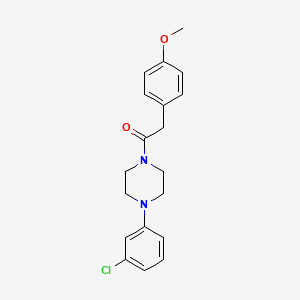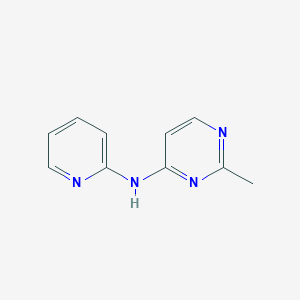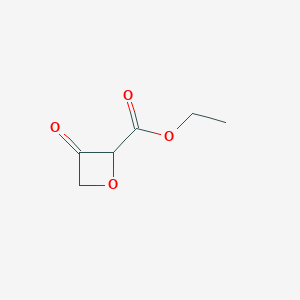![molecular formula C25H20N4O6 B2751981 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326881-70-2](/img/no-structure.png)
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings followed by their fusion. The methoxyphenyl groups could potentially be introduced via a methylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The carbonyl groups in the quinazoline dione could undergo reactions such as reduction or nucleophilic addition. The oxadiazole ring could potentially participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with multiple aromatic rings tend to be relatively stable and may have low solubility in water .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of quinazoline derivatives and their oxadiazole analogs have been explored in scientific studies. For example, the synthesis of quinazoline compounds via cyclization and etheration methods has been reported, highlighting the structural characterization through IR, NMR, MS, and elemental analysis methods (Yan & Ouyang, 2013). These studies provide a foundation for understanding the chemical properties and potential applications of similar compounds.
Biological Activities
Research on oxadiazole and quinazoline derivatives has shown their significant biological activities. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized and tested for antitumor activity, demonstrating potent in vitro efficacy against a panel of cell lines (Maftei et al., 2013). Additionally, the discovery of pyrazole-quinazoline-2,4-dione hybrids as 4-hydroxyphenylpyruvate dioxygenase inhibitors showcases their application in herbicide development (He et al., 2020).
Potential Applications
Quinazoline-2,4-dione derivatives have also been explored for their potential applications beyond biological activities. The synthesis of these compounds using carbon dioxide and catalytic amounts of cesium carbonate or DBU under solvent-free conditions suggests their relevance in green chemistry and sustainable pharmaceutical manufacturing processes (Patil et al., 2008), (Mizuno et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, which is synthesized by coupling the first intermediate with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine.", "Starting Materials": [ "4-methoxybenzoic acid", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-methoxyaniline", "3,4-dimethoxybenzaldehyde", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium carbonate", "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine" ], "Reaction": [ "Synthesis of 4-methoxybenzaldehyde", "Synthesis of 2-nitrobenzaldehyde", "Synthesis of ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate", "Synthesis of 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine", "Coupling of 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine to form 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione" ] } | |
CAS RN |
1326881-70-2 |
Molecular Formula |
C25H20N4O6 |
Molecular Weight |
472.457 |
IUPAC Name |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O6/c1-32-17-8-6-16(7-9-17)29-24(30)18-10-4-15(12-19(18)26-25(29)31)23-27-22(28-35-23)14-5-11-20(33-2)21(13-14)34-3/h4-13H,1-3H3,(H,26,31) |
InChI Key |
RSGLNYSZTAYIIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[cyano(2-methoxyphenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)acetamide](/img/structure/B2751902.png)
![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2751903.png)


![N-(3-chloro-4-methoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2751907.png)

![(E)-2-(benzylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2751912.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine](/img/structure/B2751914.png)

![6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2751919.png)
![2-(2-{[4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2751920.png)
